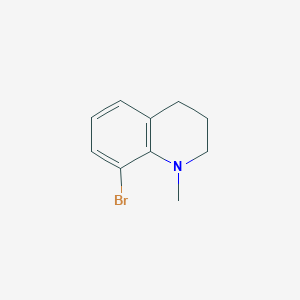

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

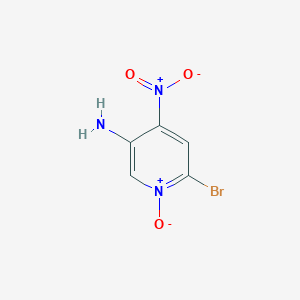

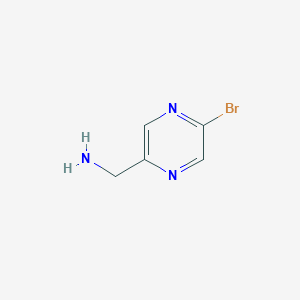

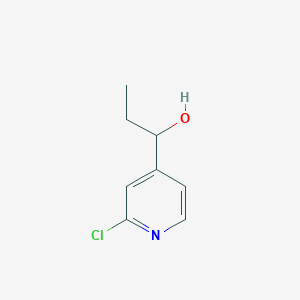

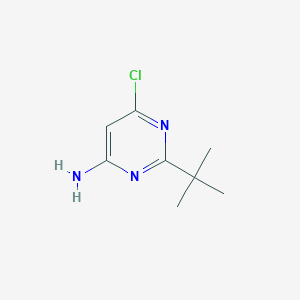

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrN . It has a molecular weight of 226.12 .

Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroquinoline core with a bromine atom at the 8th position and a methyl group at the 1st position .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 226.12 and a molecular formula of C10H12BrN .Scientific Research Applications

Chemical Synthesis and Modification

- Synthesis of Dihydropyrroloquinolines : The use of 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline in chemical synthesis is highlighted by its role in creating dihydropyrroloquinolines. A palladium(II) chloride catalyst facilitates the heteroannulation process, allowing for the incorporation of various substituents including bromo, cyano, and ester groups (Marchand et al., 2005).

Advanced Material Research

- Red Alga Derivatives : Research on the red alga Rhodomela confervoides has led to the discovery of new bromophenols and brominated tetrahydroisoquinolines. These compounds, derived from algal extracts, demonstrate the potential of this compound in natural product chemistry and material research (Ma et al., 2007).

Medicinal Chemistry Applications

- Synthesis of Antidepressant Compounds : The compound plays a significant role in the synthesis of new tetrahydroisoquinoline derivatives, which have been evaluated for their potential in inhibiting dopamine uptake and exhibiting dopaminomimetic properties. This research indicates its relevance in the development of antidepressant medications (Zára-Kaczián et al., 1986).

Pharmaceutical Research

- PET Imaging Agent Synthesis : The compound is instrumental in the radiosynthesis of a dopamine D1 receptor antagonist, used in PET (Positron Emission Tomography) imaging. This highlights its application in the development of diagnostic agents in neurology (Kassiou et al., 1994).

Photoreactive Compound Research

- Photochemical Applications : this compound has been studied for its photochemical properties, especially as a photoremovable protecting group. This research is crucial in the development of light-sensitive compounds used in biological and chemical studies (Zhu et al., 2006).

Mechanism of Action

Target of Action

It is known that tetrahydroquinoline derivatives can interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Tetrahydroquinoline derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Tetrahydroquinoline derivatives are known to influence various biochemical pathways due to their interactions with different biological targets .

Result of Action

Tetrahydroquinoline derivatives are known to exhibit diverse biological activities, which can be attributed to their interactions with various biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline . These factors can include pH, temperature, presence of other substances, and more.

properties

IUPAC Name |

8-bromo-1-methyl-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-12-7-3-5-8-4-2-6-9(11)10(8)12/h2,4,6H,3,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGUTTOYYOYVIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.